6-amino-1,3-dimethyl-5-[(9H-purin-6-ylsulfanyl)acetyl]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-AMINO-1,3-DIMETHYL-5-[2-(9H-PURIN-6-YLSULFANYL)ACETYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a purine moiety linked to a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-1,3-DIMETHYL-5-[2-(9H-PURIN-6-YLSULFANYL)ACETYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of the purine derivative, which is then reacted with a suitable acylating agent to introduce the acetyl group. The final step involves the cyclization of the intermediate to form the tetrahydropyrimidine ring under controlled conditions, such as specific temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6-AMINO-1,3-DIMETHYL-5-[2-(9H-PURIN-6-YLSULFANYL)ACETYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetyl groups, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .
Scientific Research Applications
6-AMINO-1,3-DIMETHYL-5-[2-(9H-PURIN-6-YLSULFANYL)ACETYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-AMINO-1,3-DIMETHYL-5-[2-(9H-PURIN-6-YLSULFANYL)ACETYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with nucleic acid synthesis by incorporating into DNA or RNA strands, leading to chain termination or mutations .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1,3-dimethyluracil
- 6-Amino-1-methyluracil
- 6-Aminouracil
- 1,3-Dimethyluracil
Uniqueness
Compared to these similar compounds, 6-AMINO-1,3-DIMETHYL-5-[2-(9H-PURIN-6-YLSULFANYL)ACETYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its combined purine and pyrimidine structure, which imparts distinct chemical properties and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H13N7O3S |
---|---|
Molecular Weight |
347.36 g/mol |
IUPAC Name |
6-amino-1,3-dimethyl-5-[2-(7H-purin-6-ylsulfanyl)acetyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13N7O3S/c1-19-9(14)7(12(22)20(2)13(19)23)6(21)3-24-11-8-10(16-4-15-8)17-5-18-11/h4-5H,3,14H2,1-2H3,(H,15,16,17,18) |
InChI Key |
ZXXLPEOMPNNSEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)CSC2=NC=NC3=C2NC=N3)N |
Origin of Product |
United States |
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